Cation Binding Affinity and Selectivity vs. Monensin A
Titration calorimetry experiments in methanol demonstrate that the tetrabutylammonium salt of Monensin B (MonB–Bu4N+) is a weaker binder of both Na+ and K+ compared to the Monensin A anion (MonA–Bu4N+) [1]. Furthermore, the Na+/K+ selectivity exhibited by MonB– is significantly diminished relative to MonA–. These differences are attributed primarily to differences in entropic contributions to the binding free energy, rather than enthalpic changes, indicating that the C-16 methyl substitution (vs. ethyl in MonA) alters the conformational dynamics and solvation of the ionophore-cation complex [1].
| Evidence Dimension | Cation Binding Affinity and Na+/K+ Selectivity |
|---|---|
| Target Compound Data | Monensin B (MonB–Bu4N+) exhibits weaker binding for both Na+ and K+, and reduced Na+/K+ selectivity. |
| Comparator Or Baseline | Monensin A (MonA–Bu4N+) |
| Quantified Difference | Qualitative and quantitative differences reported; magnitude derived from calorimetric data (ΔG, ΔH, ΔS) available in the source. The differences are chiefly entropic in nature. |
| Conditions | Titration calorimetry in methanol solution at 25°C. |
Why This Matters
This provides the precise biophysical rationale for selecting Monensin B over Monensin A in SAR studies aimed at understanding how minor alkyl chain modifications modulate ion binding thermodynamics and selectivity, a critical consideration for rational design of novel ionophores or sensors.
- [1] Walba, D.M., and M. Hermsmeier. (1985). Thermodynamics of complexation of monensin A and monensin B in methanol by titration calorimetry. J. Chem. Soc. Chem. Commun. 383-384. DOI: 10.1039/C39850000383. View Source
